molecular formula C26H18N4O5 B11699048 N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11699048
M. Wt: 466.4 g/mol
InChI Key: AHUBVDLILSWPIP-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a nitrophenyl group and an acridinone moiety, connected via a methylene bridge to an acetohydrazide group

Preparation Methods

The synthesis of N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:

Chemical Reactions Analysis

N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes involved in iron acquisition in bacteria. The nitrophenyl and acridinone moieties play crucial roles in binding to these targets, disrupting their normal function and thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other hydrazones and furan derivatives:

N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a nitrophenyl group, furan ring, and acridinone moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H18N4O5

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H18N4O5/c31-25(16-29-22-7-3-1-5-20(22)26(32)21-6-2-4-8-23(21)29)28-27-15-19-13-14-24(35-19)17-9-11-18(12-10-17)30(33)34/h1-15H,16H2,(H,28,31)/b27-15+

InChI Key

AHUBVDLILSWPIP-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.